molecular formula C14H14N4OS B3444940 5,7-dimethyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5,7-dimethyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B3444940
M. Wt: 286.35 g/mol
InChI Key: ILWIBFOFCSLURO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a greener and more straightforward methodology compared to other fluorophores. The relative molar efficiency (RME) for its synthesis ranges from 40% to 53% , making it an attractive candidate for practical applications. Notably, this method outperforms BODIPYS (with RME ranging from 1.31% to 17.9%) .


Molecular Structure Analysis

The molecular structure of 5,7-dimethyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide consists of a pyrazolo[1,5-a]pyrimidine core with two methyl groups at positions 5 and 7. The presence of the thienylmethyl substituent enhances its photophysical properties, allowing tunability of absorption and emission behaviors .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its electron-donating groups (EDGs) at position 7 on the fused ring play a crucial role. These EDGs facilitate intense absorption and emission due to intramolecular charge transfer (ICT) within the molecule. Conversely, electron-withdrawing groups (EWGs) lead to lower intensities, aligning with experimental observations .


Physical And Chemical Properties Analysis

  • Solid-State Emission : Certain derivatives (e.g., 4a, 4b, 4d, and 4e) display good solid-state emission intensities (QY~SS~ = 0.18 to 0.63), enabling the design of solid-state emitters .

properties

IUPAC Name

5,7-dimethyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-6-10(2)18-13(16-9)7-12(17-18)14(19)15-8-11-4-3-5-20-11/h3-7H,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWIBFOFCSLURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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